molecular formula C2H3NTe B14199630 Methyl tellurocyanate CAS No. 878011-63-3

Methyl tellurocyanate

Cat. No.: B14199630
CAS No.: 878011-63-3
M. Wt: 168.7 g/mol
InChI Key: GXEYBNGHWCHFQA-UHFFFAOYSA-N
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Description

Methyl tellurocyanate (CH₃TeCN) is an organotellurium compound characterized by a tellurium atom bonded to a methyl group and a cyanate moiety. Its synthesis typically involves reactions of potassium tellurocyanate (KTeCN) with alkyl halides or other electrophilic reagents under controlled conditions. For instance, benzyl tellurocyanate analogs are synthesized via nucleophilic substitution reactions, as demonstrated in the reaction of 2-chloroethanol with KTeCN to form heterocyclic tellurium compounds . This compound and its derivatives are highly sensitive to light, oxygen, and moisture, often decomposing into elemental tellurium and organic byproducts under ambient conditions .

Properties

CAS No.

878011-63-3

Molecular Formula

C2H3NTe

Molecular Weight

168.7 g/mol

IUPAC Name

methyl tellurocyanate

InChI

InChI=1S/C2H3NTe/c1-4-2-3/h1H3

InChI Key

GXEYBNGHWCHFQA-UHFFFAOYSA-N

Canonical SMILES

C[Te]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tellurocyanate can be synthesized by reacting methyl iodide with potassium tellurocyanate in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the tellurocyanate ion acting as a nucleophile, displacing the iodide ion from the methyl iodide.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenge in industrial production is the handling of tellurium compounds, which require careful control to prevent decomposition and ensure safety.

Chemical Reactions Analysis

Types of Reactions: Methyl tellurocyanate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it into methyl telluride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tellurocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Methyl telluride.

    Substitution: Various organotellurium compounds depending on the nucleophile used.

Scientific Research Applications

Methyl tellurocyanate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Handling

Methyl tellurocyanate exhibits significantly lower stability compared to its lighter chalcogen analogs— thiocyanate (SCN⁻) and selenocyanate (SeCN⁻). While thiocyanates are stable in air and widely used in coordination chemistry, selenocyanates decompose slowly in air, depositing elemental selenium. Tellurocyanates, however, rapidly degrade upon exposure to air or moisture, releasing tellurium . For example, alkali metal tellurocyanates (e.g., NaTeCN) cannot be isolated as solids and require weakly coordinating cations (e.g., tetraphenylarsonium) for stabilization . In contrast, potassium thiocyanate (KSCN) is commercially available as a stable solid.

Structural and Spectroscopic Properties

Key structural differences between chalcogen cyanates are highlighted in Table 1:

Property [OCN]⁻ [SCN]⁻ [SeCN]⁻ [TeCN]⁻
Bond Length (Ch–C, Å) 1.18 1.62 1.72 1.95
ν(C≡N) IR (cm⁻¹) 2200 2060 2040 2081
Stability in Air High Moderate Low Very Low

Data adapted from experimental and computational studies

The longer Te–C bond (1.95 Å) and higher ν(C≡N) frequency (2081 cm⁻¹) in tellurocyanates reflect weaker bonding and greater lability compared to thiocyanates (ν(C≡N) = 2060 cm⁻¹) .

Challenges and Limitations

The extreme sensitivity of this compound necessitates stringent handling conditions (e.g., inert atmospheres, anhydrous solvents), whereas thiocyanates and selenocyanates are more forgiving. Additionally, the scarcity of tellurocyanate salts (e.g., KTeCN) complicates large-scale syntheses .

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